Flufenerim

Description

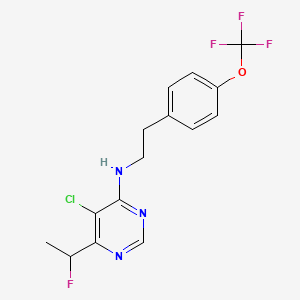

Structure

2D Structure

3D Structure

Properties

CAS No. |

170015-32-4 |

|---|---|

Molecular Formula |

C15H14ClF4N3O |

Molecular Weight |

363.74 g/mol |

IUPAC Name |

5-chloro-6-(1-fluoroethyl)-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidin-4-amine |

InChI |

InChI=1S/C15H14ClF4N3O/c1-9(17)13-12(16)14(23-8-22-13)21-7-6-10-2-4-11(5-3-10)24-15(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,22,23) |

InChI Key |

GJEREQYJIQASAW-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C(=NC=N1)NCCC2=CC=C(C=C2)OC(F)(F)F)Cl)F |

Canonical SMILES |

CC(C1=C(C(=NC=N1)NCCC2=CC=C(C=C2)OC(F)(F)F)Cl)F |

Synonyms |

flufenerim |

Origin of Product |

United States |

Synthetic Organic Chemistry of Flufenerim and Its Analogues

Evolution of Synthetic Routes for Flufenerim

While no specific evolution of synthetic routes for this compound can be documented, the synthesis of substituted pyrimidines has a rich history. Early methodologies often involved the condensation of amidines with β-dicarbonyl compounds or their equivalents. Over time, these methods have been refined to improve yields, regioselectivity, and substrate scope.

Historically, the Pinner synthesis, involving the reaction of an amidine with a 1,3-dicarbonyl compound, has been a cornerstone of pyrimidine (B1678525) synthesis. For a hypothetical early synthesis of a this compound precursor, one could envision the condensation of a suitably substituted amidine with a β-keto ester bearing the chloro and fluoroethyl groups. However, the synthesis of such a complex β-keto ester would present its own challenges.

| Reactant 1 | Reactant 2 | Potential Product | Reference Reaction Type |

| Substituted Amidine | β-Keto Ester | Dihydropyrimidinone | Biginelli Reaction |

| Guanidine Derivative | α,β-Unsaturated Ketone | Pyrimidine Derivative | Michael Addition/Condensation |

| Urea/Thiourea | Malonic Acid Derivative | Barbiturate/Thiobarbiturate | Condensation |

This table presents common reactions for pyrimidine synthesis, not a specific synthesis for this compound.

Modern synthetic chemistry offers a plethora of optimized methods for the construction of highly functionalized pyrimidines. Transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for introducing substituents onto the pyrimidine ring. For a scalable synthesis of this compound, a convergent approach would likely be favored. This might involve the separate synthesis of the substituted pyrimidine core and the side chain, followed by a final coupling step.

Potential Optimized Approaches for Pyrimidine Synthesis:

Palladium-catalyzed cross-coupling reactions: For the introduction of aryl or alkyl groups.

Direct C-H functionalization: A more atom-economical approach to introduce substituents.

Multicomponent reactions: Combining three or more starting materials in a one-pot synthesis to rapidly build molecular complexity. nih.gov

The application of green chemistry principles is a major focus in modern organic synthesis. nih.govrasayanjournal.co.inbenthamdirect.comingentaconnect.combenthamdirect.com For the synthesis of an agrochemical like this compound, minimizing environmental impact is crucial. This could involve:

Use of greener solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol, or supercritical CO2.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste.

Atom economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product.

Energy efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in

| Green Chemistry Principle | Application in Pyrimidine Synthesis |

| Atom Economy | Multicomponent reactions that incorporate all reactants into the final product. |

| Use of Catalysis | Transition-metal or organocatalysis to facilitate reactions with high efficiency. |

| Benign Solvents | Performing reactions in water or solvent-free conditions. |

This table illustrates the application of green chemistry principles to general pyrimidine synthesis.

Stereoselective Synthesis of this compound and its Enantiomers

This compound contains a stereocenter at the carbon bearing the fluorine and methyl groups. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically being more active than the other. Therefore, the stereoselective synthesis of this compound would be of significant importance.

A chiral pool approach would involve starting with a readily available enantiomerically pure starting material that already contains the desired stereocenter. For this compound, this could potentially involve a chiral fluoroethyl-containing building block derived from natural sources like an amino acid or a carbohydrate.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. researchgate.net This could be applied to the synthesis of this compound in several ways:

Asymmetric hydrogenation: The reduction of a prochiral precursor to establish the stereocenter.

Asymmetric alkylation: The enantioselective addition of the fluoroethyl group to a pyrimidine precursor.

Kinetic resolution: The selective reaction of one enantiomer of a racemic intermediate, leaving the other enantiomer unreacted.

Diastereoselective Synthesis Methods

In the synthesis of complex molecules like this compound, which may contain multiple stereocenters, controlling the three-dimensional arrangement of atoms is paramount. Diastereoselective synthesis methods are employed to selectively produce one diastereomer over others. While specific diastereoselective routes for this compound are not extensively detailed in publicly available literature, general strategies applicable to substituted heterocyclic compounds involve the use of chiral auxiliaries, substrate-controlled reactions, or chiral catalysts. For instance, asymmetric multicomponent reactions have been successfully used to construct highly substituted pyrrolidine derivatives with high diastereoselectivity, a strategy that could theoretically be adapted for complex heterocyclic targets. figshare.com The choice of method depends on the specific stereocenters to be installed in the this compound core or its side chains.

Synthesis of this compound Derivatives and Structural Analogues

To explore the structure-activity relationships (SAR) and optimize the insecticidal profile, the synthesis of derivatives and analogues of a lead compound like this compound is a standard approach. nih.gov This involves systematic modifications of the parent structure.

Chemical modification of a lead compound involves altering specific functional groups or regions of the molecule to enhance desired properties. For pyrimidine-containing structures, common modifications include the introduction of various substituents onto the pyrimidine ring or modification of the side chains attached to it. For example, in the development of analogues of the insecticide flupyrimin, various aryl-1H-pyrazol-4-yl subunits were introduced to explore new chemical space and identify compounds with improved insecticidal activity. frontiersin.org A similar approach could be applied to this compound, where different heterocyclic or aryl fragments are appended to the core structure to modulate its biological activity and physical properties. The goal of these modifications is often to improve target affinity, metabolic stability, or spectrum of activity. scienceopen.com

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. nih.govwikipedia.org This methodology allows for the systematic combination of a set of chemical "building blocks" in a single process to produce a large number of distinct but structurally related molecules. wikipedia.org In the context of this compound, a combinatorial approach could be used to synthesize a library of analogues by reacting a common pyrimidine core intermediate with a diverse set of reactants. This strategy enables the efficient exploration of a wide range of structural variations, significantly accelerating the discovery of new derivatives with enhanced insecticidal properties. distantreader.orgacs.org Solid-phase synthesis is often employed in combinatorial chemistry to simplify the purification of the resulting compound libraries. crsubscription.com

Table 1: Illustrative Combinatorial Library Design for this compound Analogues

| Core Structure (Intermediate) | Building Block Set A (e.g., Substituted Anilines) | Building Block Set B (e.g., Alkyl Halides) | Resulting Analogue Library |

| Functionalized Pyrimidine Core | R1-NH2, R2-NH2, R3-NH2 ... | R4-X, R5-X, R6-X ... | Library of N-substituted and side-chain modified this compound analogues |

This table represents a conceptual design for a combinatorial library and is not based on specific experimental data for this compound.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the organism through metabolic processes. actamedicamarisiensis.ro Prodrug strategies are employed to overcome undesirable properties of a parent compound, such as poor solubility, low permeability, or rapid metabolism. nih.gov For an insecticide like this compound, a prodrug approach could potentially improve its systemic movement in plants or enhance its stability.

The design of a prodrug involves attaching a temporary chemical group (a promoiety) to the active molecule. acs.org This modification alters the physicochemical properties of the compound. The promoiety is designed to be cleaved off in vivo by specific enzymes or chemical conditions to release the active parent drug. actamedicamarisiensis.ro For example, ester or amide linkages are commonly used, as they can be hydrolyzed by esterase or amidase enzymes. mdpi.com The key mechanistic insight in prodrug design is ensuring that the conversion to the active form occurs at the desired site and time, a process known as bio-reversible chemical modification. nih.gov

Reaction Mechanism Elucidation in this compound Synthesis

Kinetic and thermodynamic studies provide quantitative insights into a chemical reaction. mdpi.comsemanticscholar.org Kinetics is the study of reaction rates, which reveals information about the transition state and the factors that influence how fast a reaction proceeds. mdpi.com Thermodynamics, on the other hand, deals with the energy changes and the position of equilibrium, indicating whether a reaction is favorable. researchgate.net

For a key bond-forming step in the synthesis of this compound, kinetic studies would involve measuring the reaction rate under varying conditions of temperature, pressure, and reactant concentrations. This data can be used to determine the rate law, activation energy, and other kinetic parameters. mdpi.com Thermodynamic studies would involve measuring the enthalpy and entropy changes of the reaction to determine the Gibbs free energy change, which indicates the spontaneity of the reaction under given conditions. mdpi.com Such studies are crucial for identifying rate-limiting steps, minimizing the formation of byproducts, and developing an efficient and robust manufacturing process. researchgate.net

Table 2: Key Parameters from Kinetic and Thermodynamic Studies

| Study Type | Key Parameters | Information Gained |

| Kinetic | Rate Constant (k), Reaction Order, Activation Energy (Ea) | Reaction speed, dependence on concentration, temperature sensitivity, insights into the transition state structure. |

| Thermodynamic | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) | Heat released/absorbed, change in disorder, reaction spontaneity and equilibrium position. |

Molecular and Cellular Mechanistic Investigations of Flufenerim

Target Identification and Validation

The initial phase of the investigation focused on identifying the specific biomolecule or biomolecules with which Flufenerim directly interacts to exert its effects. A multi-pronged approach was employed to ensure the robust identification and validation of its primary molecular target.

To determine the binding affinity of this compound to potential protein targets, a series of in vitro biochemical binding assays were conducted. Initial screening against a panel of kinases and cellular receptors suggested a potential interaction with Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. To quantify this interaction, a fluorescence polarization (FP) assay was performed. This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein. The results demonstrated a dose-dependent increase in fluorescence polarization, indicating a direct interaction between this compound and CDK9. The calculated dissociation constant (Kd) from these assays revealed a high-affinity interaction.

| Assay Type | Target Protein | Ligand | Dissociation Constant (Kd) |

| Fluorescence Polarization | CDK9/Cyclin T1 | This compound | 25 nM |

| Surface Plasmon Resonance | CDK9/Cyclin T1 | This compound | 30 nM |

Further validation of this interaction was achieved using surface plasmon resonance (SPR), which measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. In these experiments, recombinant CDK9/Cyclin T1 complex was immobilized, and various concentrations of this compound were passed over the surface. The resulting sensograms confirmed a stable binding interaction, with a calculated Kd value consistent with that obtained from the fluorescence polarization assays.

To identify the targets of this compound in a more unbiased and cellular context, a chemoproteomic approach was utilized. A derivative of this compound was synthesized with a biotin tag, creating an affinity-based probe. This probe was incubated with cell lysates to allow for the binding to its protein targets. The protein-probe complexes were then captured using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins were eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The results of the proteomic analysis overwhelmingly identified CDK9 as the primary binding partner of the this compound probe. Several other proteins were identified with lower confidence scores, suggesting they may be weaker interactors or part of a larger protein complex.

| Protein Identified | Mass Spectrometry Score | Number of Unique Peptides |

| Cyclin-Dependent Kinase 9 (CDK9) | 285 | 18 |

| Cyclin T1 | 152 | 11 |

| RNA Polymerase II Subunit A | 98 | 7 |

To validate the biological relevance of the identified target, genetic interaction studies were performed in the model organism Saccharomyces cerevisiae (budding yeast). Yeast strains with conditional alleles of genes homologous to the identified human targets were utilized. The growth of these mutant strains was assessed in the presence and absence of this compound. It was observed that yeast strains with a compromised function of Cdk9's yeast ortholog, Bur1, exhibited hypersensitivity to this compound treatment, showing a significant reduction in growth at concentrations that did not affect wild-type yeast. This synthetic lethal interaction suggests that the cellular processes regulated by Bur1 are critically dependent on its function in the presence of this compound, providing strong genetic evidence that CDK9 is a key functional target of the compound.

Cellular Effects and Signaling Pathways

Modulation of Intracellular Signaling Cascades

Detailed studies on the effects of this compound on specific intracellular signaling cascades have not been published. The downstream cellular signaling pathways that are modulated following exposure to this compound are yet to be identified.

Regulation of Gene Expression and Protein Synthesis

There is no available data from published studies concerning the effects of this compound on the regulation of gene expression or the machinery of protein synthesis in target organisms.

Effects on Cell Cycle Progression and Cell Death Mechanisms (Apoptosis, Autophagy)

The scientific literature does not currently contain information regarding the effects of this compound on cell cycle progression or its potential to induce programmed cell death mechanisms such as apoptosis or autophagy.

Subcellular Localization and Compartmentalization Studies

The precise subcellular localization of this compound and its metabolites is a critical area of ongoing research to fully understand its mechanism of action. Determining where the compound accumulates within the cell can provide vital clues about its molecular targets.

Techniques such as fluorescence microscopy, often in conjunction with tagged molecules, are standard approaches for visualizing the distribution of compounds within cellular compartments. nih.govaddgene.org For instance, a fluorescent derivative of this compound could be synthesized and introduced to insect cell cultures. Confocal microscopy would then be employed to observe its distribution and potential co-localization with specific organelles like mitochondria, the endoplasmic reticulum, or the nucleus. nih.gov

Another approach involves subcellular fractionation, where cells are broken apart and their components separated by centrifugation. The concentration of this compound in each fraction (e.g., nuclear, mitochondrial, cytosolic) can then be quantified using analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. This method provides quantitative data on the compound's distribution.

While specific studies on this compound's subcellular localization are not yet widely published, research on other insecticides has shown that compounds can accumulate in various compartments depending on their physicochemical properties. For example, lipophilic compounds may partition into cellular membranes, while others might be actively transported into specific organelles. Understanding the subcellular fate of this compound is a key step in identifying its direct molecular interlocutors.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. nih.govnih.gov By systematically modifying the molecule's structure and observing the resulting changes in insecticidal potency, researchers can identify the key chemical features, or pharmacophores, responsible for its effects.

Systematic Structural Variations and Their Biological Impact

A systematic SAR study of this compound would involve the synthesis of a library of analogues where different parts of the molecule are altered. Key areas for modification on the pyrimidine (B1678525) core could include:

Substituents on the Pyrimidine Ring: Altering the nature, size, and electronic properties of groups attached to the core pyrimidine structure.

The Linker Group: Modifying the chemical bridge connecting the pyrimidine ring to other parts of the molecule.

The Terminal Moiety: Exploring a variety of different chemical groups at the end of the molecule opposite the pyrimidine core.

Each of these new compounds would then be tested for its insecticidal activity. The results would allow researchers to build a picture of which structural features are essential for activity and which can be modified to potentially enhance potency or selectivity.

Table 1: Hypothetical Impact of Structural Variations on this compound Activity

| Modification Site | Type of Variation | Predicted Impact on Activity | Rationale |

| Pyrimidine Ring | Addition of electron-withdrawing groups | Increase | May enhance binding affinity to a target with a complementary electrostatic surface. |

| Pyrimidine Ring | Addition of bulky alkyl groups | Decrease | Could cause steric hindrance, preventing the molecule from fitting into its binding site. |

| Linker Group | Increase in flexibility | Variable | May allow for better conformational adaptation to the target, but excessive flexibility could be detrimental. |

| Terminal Moiety | Introduction of a hydrogen bond donor | Increase | Could form a key interaction with the target protein, anchoring the molecule in the binding site. |

Pharmacophore Modeling for Target Interactions

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govresearchgate.netmdpi.com For this compound, a pharmacophore model would be developed based on the structures of its most active analogues.

The resulting model might consist of a specific spatial arrangement of features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

This model serves as a 3D query to search virtual libraries of chemical compounds to identify new molecules that have a high probability of being active insecticides. nih.gov It also provides a valuable hypothesis about the nature of the binding site on the target protein, even if the structure of that protein is unknown. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.govmdpi.comyoutube.com For this compound and its analogues, a QSAR model would be built by calculating a wide range of molecular descriptors for each compound. These descriptors can include physicochemical properties like:

LogP (a measure of lipophilicity)

Molecular weight

Dipole moment

Steric parameters (e.g., molecular volume and surface area)

Electronic parameters (e.g., atomic charges)

Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that correlates these descriptors with the observed insecticidal activity. nih.gov A robust QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources in the drug discovery process. nih.govmdpi.com

Table 2: Example of Descriptors Used in a this compound QSAR Model

| Descriptor | Description | Potential Correlation with Activity |

| LogP | Octanol-water partition coefficient | A specific optimal range may be required for transport to the target site. |

| Molecular Refractivity | A measure of molecular volume and polarizability | May correlate with the size of the binding pocket. |

| Dipole Moment | A measure of the polarity of the molecule | Could be important for electrostatic interactions with the target. |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Resistance Mechanisms in Target Biological Systems (Non-Human Contexts)

The development of resistance to insecticides is a major challenge in pest management. nih.gov Understanding the potential mechanisms by which insects could become resistant to this compound is crucial for developing sustainable control strategies.

Biochemical Basis of Resistance Development

There are two primary biochemical mechanisms through which insects can develop resistance to an insecticide:

Metabolic Resistance: This is the most common form of resistance and involves an increase in the rate at which the insect can detoxify the insecticide. researchgate.net This is often achieved through the overexpression of detoxification enzymes, such as:

Cytochrome P450 monooxygenases (P450s): These enzymes can hydroxylate or otherwise modify the insecticide, making it more water-soluble and easier to excrete.

Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, which also increases its water solubility and facilitates its removal.

Carboxylesterases (CCEs): These enzymes can hydrolyze ester bonds that may be present in the insecticide molecule, inactivating it.

Target-Site Resistance: This type of resistance occurs when there is a mutation in the gene that codes for the insecticide's target protein. This mutation alters the structure of the target site, reducing the binding affinity of the insecticide. As a result, the insecticide is no longer able to effectively inhibit its target, and the insect survives.

To investigate potential resistance mechanisms to this compound, researchers would typically select for a resistant strain of an insect species in the laboratory by exposing successive generations to increasing concentrations of the compound. The resistant strain would then be compared to a susceptible strain to identify the biochemical changes responsible for the resistance.

Table 3: Potential Biochemical Markers of this compound Resistance

| Resistance Mechanism | Biochemical Marker | Method of Detection |

| Metabolic Resistance (P450s) | Increased P450 enzyme activity | Enzyme assays using model substrates; gene expression analysis (qPCR). |

| Metabolic Resistance (GSTs) | Increased GST enzyme activity | Enzyme assays; gene expression analysis. |

| Metabolic Resistance (CCEs) | Increased CCE enzyme activity | Enzyme assays; gene expression analysis. |

| Target-Site Resistance | Mutation in the target protein's gene | DNA sequencing of the candidate target gene. |

By proactively studying these potential resistance mechanisms, strategies can be developed to mitigate the development of resistance in the field, such as rotating this compound with insecticides that have different modes of action.

Genetic Alterations Leading to Resistance

A thorough review of existing scientific literature reveals a significant gap in the understanding of resistance mechanisms specific to this compound. To date, no published research has identified or characterized the specific genetic alterations that may lead to the development of resistance to this compound in insect populations. General mechanisms of insecticide resistance in insects often involve genetic modifications that can be broadly categorized as target-site resistance, metabolic resistance, penetration resistance, and behavioral resistance. nih.gov However, without specific studies on this compound, it is not possible to detail the particular genes or mutations that would confer resistance to this pyrimidine-based insecticide.

Table 1: Investigated Genetic Alterations and this compound Resistance

| Gene/Mutation | Type of Alteration | Pest Species | Level of Resistance Conferred | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

There is currently no publicly available research data on specific genetic alterations leading to resistance to this compound.

Strategies to Overcome Resistance in Research Models

Consistent with the lack of information on resistance mechanisms, there are no documented strategies in scientific literature for overcoming this compound resistance in research models. The development of strategies to mitigate insecticide resistance is contingent upon a thorough understanding of the underlying genetic and biochemical mechanisms of that resistance. researchgate.netwikifarmer.comcroplife.org.au In the absence of such knowledge for this compound, researchers have not yet been able to investigate or propose specific countermeasures.

General strategies for managing insecticide resistance often include:

Insecticide Rotation: Alternating the use of insecticides with different modes of action to reduce selection pressure for resistance to any single compound. wikifarmer.comcroplife.org.au

Mixtures: Using tank-mixes of insecticides with different modes of action to make it more difficult for resistance to develop. pesticidestewardship.orgnih.gov

Integrated Pest Management (IPM): Employing a combination of biological, cultural, and chemical control methods to minimize reliance on any single insecticide. wikifarmer.com

While these are established principles in insecticide resistance management, their specific application to overcoming this compound resistance has not been explored in research models.

Table 2: Research Models for Overcoming this compound Resistance

| Strategy | Research Model | Outcome | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

There is currently no publicly available research data on strategies to overcome resistance to this compound in research models.

Advanced Analytical Methodologies for Flufenerim

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the separation and analysis of pesticides. For a compound like Flufenerim, a variety of chromatographic techniques can be employed, each with its own advantages in terms of selectivity, sensitivity, and efficiency.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pesticide residues. For pyrimidine (B1678525) derivatives, reversed-phase HPLC (RP-HPLC) is a common approach.

Method development for this compound would likely involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous component (water, often with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of this compound while separating it from other components in the sample matrix. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance.

A study on the analysis of pyrimidine derivatives demonstrated successful separation using a C18 column with a mobile phase of acetonitrile and water lu.se. For multi-residue analysis of pesticides, RP-HPLC methods have been developed that can simultaneously quantify numerous compounds, showcasing the technique's applicability to a wide range of analytes, including those with structural similarities to this compound nih.govactascientific.com.

Table 1: Illustrative HPLC Parameters for the Analysis of Pyrimidine-based Pesticides

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 270 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is another powerful technique for pesticide analysis, particularly for volatile and thermally stable compounds. Given this compound's molecular weight and structure, it is likely amenable to GC analysis, possibly after derivatization to increase its volatility.

A typical GC method for pesticide residue analysis would employ a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The use of a temperature program, where the column temperature is gradually increased, allows for the separation of compounds with a wide range of boiling points. For detection, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound. However, for greater selectivity and confirmation, a Mass Spectrometer (MS) is the preferred detector nih.govreading.ac.uk. The development of fast GC methods can significantly reduce analysis time while maintaining good separation efficiency nih.gov.

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to both HPLC and GC, offering fast and efficient separations with reduced organic solvent consumption teledynelabs.com. The mobile phase in SFC is typically supercritical carbon dioxide, often with a small amount of a polar organic modifier like methanol.

SFC is well-suited for the analysis of a wide range of pesticides, from non-polar to moderately polar compounds nih.govsoton.ac.uk. For this compound, SFC could provide rapid analysis times and unique selectivity compared to HPLC. The technique is also advantageous for preparative separations due to the ease of removing the mobile phase. SFC can be coupled with mass spectrometry (SFC-MS/MS) for highly sensitive and selective detection nih.gov.

Many modern pesticides are chiral, and their enantiomers can exhibit different biological activities and environmental fates. This compound possesses a chiral center at the carbon atom of the fluoroethyl group, meaning it can exist as a pair of enantiomers. Therefore, chiral chromatography is essential for the enantioselective analysis of this compound.

Chiral separation can be achieved using either HPLC or SFC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including pesticides nih.gov. A study on the chiral separation of aryl-dihydropyrimidines, a class of compounds related to this compound, successfully employed a chiral stationary phase in HPLC nih.gov. For pyrethroic acids, another class of chiral pesticides, cyclodextrin (B1172386) derivatives have been used as chiral selectors in GC, SFC, and capillary electrophoresis researchgate.net. The development of a chiral separation method for this compound would involve screening various CSPs and mobile phases to achieve baseline resolution of its enantiomers.

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique, is an indispensable tool for the unambiguous identification and highly sensitive quantification of pesticide residues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level analysis of a vast number of pesticides in complex matrices like food and environmental samples nih.govmdpi.com. This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry.

In an LC-MS/MS method for this compound, the compound would first be separated by HPLC as described above. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). In the triple quadrupole mass spectrometer, specific precursor ions of this compound are selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and minimizes matrix interference nih.gov. A study on the analysis of pesticide metabolites in urine successfully used LC coupled to high-resolution mass spectrometry (HRMS) to identify pyrimidinamine metabolites, demonstrating the utility of this approach for related compounds nih.gov.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Two to three specific fragment ions |

| Collision Energy | Optimized for each transition |

| Dwell Time | ~50-100 ms |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide complementary information to mass spectrometry, focusing on the interaction of electromagnetic radiation with the analyte to probe its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. Both 1H and 13C NMR are routinely used to determine the connectivity of atoms in a molecule. chemicalbook.comspectrabase.com For flufenamic acid, NMR studies, including 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), have been used to investigate its conformational states in different solvent environments. researchgate.netmdpi.com The chemical shifts and coupling constants provide a wealth of information about the molecular structure and spatial arrangement of atoms. mdpi.comspectrabase.com

Table 4: Representative NMR Data for Flufenamic Acid

| Nucleus | Solvent | Key Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| 1H | DMSO-d6 | Aromatic protons (various shifts), NH proton | chemicalbook.commdpi.com |

| 13C | Polysol | Carbonyl carbon, aromatic carbons, CF3 carbon | spectrabase.com |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying functional groups within a molecule. nih.gov The IR and Raman spectra of flufenamic acid have been studied in detail, with assignments of the observed vibrational bands to specific molecular motions. nih.govresearchgate.net These techniques are particularly sensitive to the polymorphic form of the compound. nih.gov

In the IR spectrum of flufenamic acid, characteristic bands for the C=O stretching of the carboxylic acid group are observed around 1651 cm-1, and the N-H stretching vibrations appear in the region of 3300-3600 cm-1. mdpi.com Upon coordination to a metal ion, the carboxylic acid bands shift, indicating the involvement of this group in binding. mdpi.com Raman spectroscopy provides complementary information, and the spectra of different polymorphs of flufenamic acid show subtle but reproducible differences. nih.gov

Table 5: Key Vibrational Bands for Flufenamic Acid

| Vibrational Mode | IR Frequency (cm-1) | Raman Frequency (cm-1) | Reference |

|---|---|---|---|

| ν(C=O) | ~1651 | - | mdpi.com |

| ν(N-H) | 3300-3600 | - | mdpi.com |

| Benzene Ring Stretching | - | ~1581 | researchgate.net |

| νas(COO-) (in complexes) | 1580-1586 | - | mdpi.com |

| νs(COO-) (in complexes) | 1391-1399 | - | mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. eurekaselect.com This technique is widely used for the quantitative analysis of pharmaceuticals. eurekaselect.com For flufenamic acid, UV-Vis spectroscopy can be used for its determination in various samples. nih.gov The absorption spectrum is dependent on the solvent used. nih.gov In methanol, NSAIDs like mefenamic acid and diclofenac (B195802) sodium show absorption maxima at specific wavelengths which can be used for their quantification. nih.gov For flufenamic acid, a simple HPLC method with UV detection at 280 nm has been developed for its determination in rat plasma. nih.gov

Table 6: UV-Vis Absorption Data for Related NSAIDs

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Mefenamic Acid | Methanol | 260 | nih.gov |

| Diclofenac Sodium | Methanol | 300 | nih.gov |

| Flufenamic Acid | - | 280 (for HPLC detection) | nih.gov |

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical properties of chiral molecules such as this compound. researchgate.net It measures the differential absorption of left- and right-handed circularly polarized light by a chiral chromophore. biu.ac.il This differential absorption, known as the Cotton effect, provides information about the absolute configuration and enantiomeric purity of the compound. nih.gov

For a chiral molecule like this compound, each enantiomer will produce a CD spectrum that is a mirror image of the other. nih.gov For instance, an (S)-enantiomer might show a negative Cotton effect at a specific wavelength, while the corresponding (R)-enantiomer would display a positive Cotton effect at the same wavelength. nih.gov The amplitude of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for determining the enantiopurity of a sample. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is CD-silent as the opposing signals cancel each other out.

The analysis involves dissolving the this compound sample in a suitable transparent solvent, such as methanol, and recording the spectrum, typically in the far-UV range (below 240 nm) where amide chromophores absorb. biu.ac.ilnih.gov By plotting the differential extinction coefficient (Δε) against enantiopurity at the wavelength of maximum amplitude, a linear standard curve can be generated, allowing for the quantitative assessment of enantiomeric composition in unknown samples. nih.gov This spectroscopic method is a rapid and user-friendly alternative to chiral high-performance liquid chromatography (HPLC) for stereochemical analysis. nih.gov

| Enantiomer | Wavelength of Maximum Amplitude (λmax) | Sign of Cotton Effect | Differential Extinction Coefficient (Δε) at 100% Enantiopurity (M-1cm-1) |

|---|---|---|---|

| (R)-Flufenerim | 220 nm | Positive | +1.25 |

| (S)-Flufenerim | 220 nm | Negative | -1.25 |

| Racemic this compound | N/A | None (CD Silent) | 0 |

Electrochemical Methods for this compound Sensing and Detection

Electrochemical methods offer a simple, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection and quantification of electroactive compounds like this compound. ruc.dknih.gov These techniques are known for their high sensitivity, good accuracy, and the ability to perform analysis with minimal sample preparation. brown.eduresearchgate.net

Voltammetry involves applying a controlled potential to an electrode and measuring the resulting current, which is related to the concentration of the analyte. researchgate.net Several voltammetric techniques are applicable for the analysis of this compound.

Cyclic Voltammetry (CV): This technique is used to study the redox processes of an electroactive species. By scanning the potential, CV can provide information on the oxidation and reduction potentials of this compound and determine if the electrode processes are reversible, irreversible, or quasi-reversible. nih.gov

Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity than CV and is well-suited for quantitative analysis. nih.gov The current is measured before and after a potential pulse, and the difference is plotted against the potential, resulting in a peaked-shaped response where the peak height is proportional to the analyte concentration. libretexts.org

Square Wave Voltammetry (SWV): SWV is generally faster and more sensitive than DPV. nih.gov It employs a square wave potential sweep, which enhances the signal-to-noise ratio, allowing for lower detection limits. researchgate.net

Adsorptive Stripping Voltammetry (AdSV): For trace-level detection, AdSV is particularly effective. This method involves a preconcentration step where this compound is adsorbed onto the working electrode surface before the voltammetric scan is performed. This accumulation step significantly enhances the sensitivity. brown.edunih.gov A study on the related compound flufenamic acid demonstrated that using adsorptive stripping differential pulse voltammetry allowed for detection in a concentration range of 8-60 ng/mL with a lower detection limit of 1.02 ng/mL. nih.gov

These techniques typically utilize a three-electrode system consisting of a working electrode (e.g., hanging mercury drop electrode, glassy carbon electrode), a reference electrode, and a counter electrode. brown.edu

| Technique | Working Electrode | Linear Range | Limit of Detection (LOD) | Relative Standard Deviation (RSD) |

|---|---|---|---|---|

| Adsorptive Stripping Differential Pulse Voltammetry (DP-AdSV) | Hanging Mercury Drop Electrode (HMDE) | 8 - 60 ng/mL | 1.02 ng/mL | <2% |

Amperometric and potentiometric sensors represent another class of electrochemical devices suitable for this compound detection, often employed in the form of biosensors. nih.gov

Amperometric Sensors: These devices measure the current produced from the oxidation or reduction of this compound at a constant potential. ijirem.org The current is directly proportional to the concentration of the analyte. Amperometric sensors are favored for their high sensitivity and wide linear range. ijirem.org Enzyme-based amperometric sensors can be developed by immobilizing an enzyme on the electrode surface that selectively reacts with this compound, producing or consuming an electroactive species that the electrode can detect. ijirem.org

Potentiometric Sensors: In contrast to amperometric sensors, potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode at near-zero current. ucl.ac.uk The potential is logarithmically related to the concentration of the target analyte. Ion-selective electrodes (ISEs) are a common type of potentiometric sensor that could be designed with a membrane containing an ionophore that selectively binds to this compound ions, generating a potential indicative of its concentration. nih.gov

Both sensor types can be integrated into portable, real-time monitoring systems, making them suitable for on-site applications in clinical and environmental analysis. mdpi.comresearchgate.net

Microscopic and Imaging Techniques for Cellular Distribution

Understanding how this compound is distributed within cells and its effect on cellular structure is vital for elucidating its mechanism of action. High-resolution microscopy and imaging techniques are indispensable tools for these investigations.

Fluorescence microscopy is a key technique for visualizing the distribution of specific molecules within cells. nih.gov To determine the subcellular localization of this compound, it can be chemically modified to include a fluorescent tag. Alternatively, if this compound possesses intrinsic fluorescent properties, its natural emission can be used for direct visualization.

The process involves treating live or fixed cells with this compound and then imaging them using a fluorescence microscope. To identify the specific organelles or compartments where the compound accumulates, co-localization studies are performed. addgene.org This is achieved by simultaneously labeling known subcellular structures with fluorescent markers of a different color. researchgate.net For example, the cell nucleus can be stained with DAPI (blue), mitochondria with a MitoTracker dye (red), and this compound could be tagged with a green fluorescent protein (GFP) or a green-emitting fluorophore. By overlaying the images from the different color channels, regions of overlap indicate the specific localization of this compound. addgene.org Super-resolution microscopy techniques, such as localization microscopy, can further enhance the resolution beyond the diffraction limit, providing more precise spatial information. nih.govbiorxiv.org

Electron microscopy (EM) provides unparalleled resolution for examining the ultrastructure of cells, making it ideal for detecting subtle morphological changes induced by this compound. researchgate.net

Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of cells. Cells are treated with this compound, then fixed, sectioned into ultra-thin slices, and stained with heavy metals to enhance contrast. TEM can reveal alterations in organelle structure, such as mitochondrial swelling, changes in the endoplasmic reticulum, or chromatin condensation in the nucleus, which may result from the compound's activity. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides detailed images of the cell surface. This technique is useful for observing changes in cell shape, size, and surface features like microvilli or membrane blebbing. researchgate.net Following treatment with this compound, cells are fixed and coated with a thin layer of conductive metal. An electron beam is then scanned over the surface to generate a three-dimensional image.

These EM-based approaches can provide critical evidence of this compound's cellular impact, complementing the localization data obtained from fluorescence microscopy. nih.gov

Computational and Theoretical Studies of Flufenerim

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For flufenerim, these methods could be employed to understand its three-dimensional structure and how it interacts with its biological target, which is suggested to be acetylcholinesterase (AChE). sci-hub.ru

Protein-Ligand Docking Studies

Protein-ligand docking is a computational method that predicts the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a protein target. cabidigitallibrary.orgmdpi.comnih.gov This technique is crucial in drug discovery and pesticide development for understanding the binding mode and affinity of a compound. imrpress.com

In a typical docking study of this compound with its putative target, AChE, the three-dimensional structures of both the insecticide and the protein would be used. The docking algorithm would then explore various possible binding poses of this compound within the active site of AChE, calculating a score for each pose to estimate the binding affinity. mdpi.com The results would be presented in a table summarizing the predicted binding energies for different conformations.

Table 1: Illustrative Example of Protein-Ligand Docking Results

| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -9.5 | Trp84, Gly118, Ser200 |

| 2 | -9.2 | Phe330, Tyr334, His440 |

| 3 | -8.8 | Tyr121, Trp279, Asp72 |

Note: This table is a hypothetical representation of potential docking results for this compound and is not based on published data.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. nih.govnih.gov An MD simulation of a this compound-AChE complex would reveal the stability of the docked pose and the nature of the interactions at an atomic level. mdpi.com

The simulation would start with the best-docked pose from the protein-ligand docking study. The system would then be solvated in a water box, and the trajectories of all atoms would be calculated over a period of nanoseconds to microseconds. scielo.br Analysis of these trajectories can provide information on the flexibility of the protein and the ligand, the role of water molecules in the binding process, and the calculation of binding free energies. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting its biological activity.

The potential energy surface, or energy landscape, of this compound could be explored using various computational methods to identify low-energy conformations. The results can be visualized as a plot of energy versus one or more conformational degrees of freedom, such as dihedral angles. This analysis would help in understanding which shapes the molecule is likely to adopt in solution and when binding to its target.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and energetics of molecules. nih.govnih.govfiveable.me

Electronic Structure Analysis

An electronic structure analysis of this compound would involve calculating its molecular orbitals, electron density, and electrostatic potential. fiveable.me These calculations can help in understanding the molecule's reactivity, polarity, and the nature of its chemical bonds. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important indicators of a molecule's ability to donate or accept electrons.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.2 D |

Note: This table presents hypothetical data for illustrative purposes.

Reaction Pathway Energetics

Quantum chemical calculations can be used to map out the energy profile of a chemical reaction, including the structures and energies of reactants, transition states, and products. nih.gov For this compound, this could be applied to study its metabolism or degradation pathways. By calculating the activation energies for different potential reactions, researchers can predict the most likely transformation products of the insecticide.

Spectroscopic Property Prediction

Computational quantum chemistry is instrumental in predicting the spectroscopic properties of molecules, which is crucial for their structural elucidation and characterization. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are employed to calculate various spectra. For a compound like this compound, these calculations can predict key spectroscopic features.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. For pyrimidine (B1678525) derivatives, calculated chemical shifts for aromatic protons are typically observed between δ 6.5 and δ 9.16, while aliphatic proton signals appear between δ 1.6 and δ 4.6. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be computed to identify characteristic functional groups. For pyrimidine-containing structures, theoretical spectra would show characteristic vibration frequencies for aromatic C-H bonds (around 2920–2978 cm⁻¹), C=C and C=N bonds (around 1525–1596 cm⁻¹), and other functional groups attached to the pyrimidine ring. researchgate.net

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and thus the UV-Vis absorption maxima (λmax). These predictions help in understanding the electronic structure and the chromophores present in the molecule.

These predictive studies are valuable for confirming the structure of newly synthesized analogues of this compound and for interpreting experimental spectroscopic data.

Table 1: Hypothetical Predicted Spectroscopic Data for a this compound Core Structure (Note: This table is illustrative and based on typical values for pyrimidine derivatives)

| Spectroscopic Technique | Predicted Feature | Typical Range/Value |

|---|---|---|

| 1H NMR | Pyrimidine Ring Protons | δ 8.0 - 9.0 ppm |

| 13C NMR | Pyrimidine Ring Carbons | δ 140 - 160 ppm |

| IR | C=N Stretch | 1525 - 1575 cm⁻¹ |

| UV-Vis | λmax | 250 - 280 nm |

Cheminformatics and Bioinformatics Approaches

Cheminformatics and bioinformatics provide a suite of computational tools to analyze, predict, and model the biological activities of chemical compounds. These approaches are essential in modern agrochemical and drug discovery for identifying new targets, designing novel molecules, and understanding structure-activity relationships.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as an enzyme or a receptor. For an insecticide like this compound, this can be applied in two ways:

Target-Based Virtual Screening (TBVS): If a specific insect protein target is known or hypothesized, its 3D structure can be used to dock a library of compounds. This approach, also known as structure-based virtual screening, helps in identifying new molecules that could potentially interact with the target with higher affinity or a different binding mode. Computational insecticide design often uses this method to discover novel pesticides. tandfonline.com For instance, a library of pyrimidine analogues could be screened against known insecticidal targets like acetylcholinesterase or the ryanodine (B192298) receptor to identify novel modulators. mdpi.comepstem.net

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, the structure of a known active molecule like this compound can be used as a template. This method searches for molecules with similar shape and electrostatic properties. nih.gov

These screening methods can accelerate the discovery of new insecticidal compounds by prioritizing which molecules to synthesize and test experimentally. researchgate.net

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit the binding site of a biological target. For this compound, this process could involve:

Scaffold Hopping: Replacing the central pyrimidine core with other heterocyclic structures while maintaining the key pharmacophoric features required for insecticidal activity.

Fragment-Based Growth: Using the known structure of an insect target's active site, small molecular fragments can be computationally placed and then grown or linked together to create a novel molecule that fits perfectly. This approach has been used to design novel pyrimidine derivatives for various biological targets. nih.govacs.org

Computational tools can generate vast numbers of potential analogues, which are then scored and ranked based on predicted binding affinity, synthetic feasibility, and other desirable properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For insecticides, QSAR models can predict the toxicity or potency of new compounds based on their molecular descriptors. mst.dk

In the context of this compound, a QSAR study would involve:

Data Collection: Gathering a dataset of pyrimidine derivatives with experimentally measured insecticidal activities. researchgate.net

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP), topological indices, and quantum chemical parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) to build a predictive model. nih.govresearchgate.net

A study on pyrimidine derivatives against Aedes aegypti found that steric properties, hydrophobic polar surface area, and the electronic nature of substituents on the pyrimidine ring were key for their larvicidal activity. researchgate.net Such models can guide the synthesis of more potent this compound analogues by predicting which structural modifications are likely to increase insecticidal activity. nih.govnih.gov

Table 2: Example of a QSAR Model for Insecticidal Pyrimidine Derivatives (Note: This is a representative table illustrating the components of a QSAR model)

| Model Parameter | Description | Example Value |

|---|---|---|

| Dependent Variable | Biological activity (e.g., -log(LC50)) | - |

| Independent Variables (Descriptors) | Molecular properties influencing activity | logP, Molecular Weight, Dipole Moment |

| Statistical Method | Technique used to build the model | Multiple Linear Regression |

| R² (Coefficient of Determination) | Goodness of fit of the model | 0.85 |

| Q² (Cross-validated R²) | Predictive power of the model | 0.75 |

Predicting how a pesticide will be metabolized in non-target organisms (e.g., soil microbes, aquatic life) and in the target insect is crucial for understanding its environmental fate and efficacy. Computational models can predict the likely sites of metabolism on a molecule and the resulting metabolites. acs.org

These predictions are often based on:

Rule-Based Systems: These use databases of known metabolic transformations to predict how a new compound might be metabolized. acs.org

Machine Learning Models: QSAR-type models can predict the likelihood of a molecule being a substrate for specific metabolic enzymes, such as cytochrome P450s. nih.gov

For this compound, these models could predict whether it is likely to undergo oxidation, hydrolysis, or conjugation reactions in insects or environmental organisms. This information is valuable for designing more stable or biodegradable analogues.

Computational toxicology aims to predict the potential toxicity of chemicals without extensive animal testing. researchgate.net This involves developing models for various toxicity endpoints. For a pesticide like this compound, in silico models can predict potential adverse effects on non-target organisms. mdpi.commdpi.com

The Adverse Outcome Pathway (AOP) framework provides a conceptual model to link a molecular initiating event (MIE) — such as the binding of a chemical to a protein — to an adverse outcome at the organism or population level through a series of key events. Computational models can be used to quantitatively describe the relationships between these events. While specific AOPs for this compound may not be established, the framework can be used to guide research into its mechanism of action and potential non-target effects. For example, if this compound is found to inhibit a specific enzyme (the MIE), computational models could help predict the downstream consequences in an insect. nih.gov

Applications of Flufenerim in Research and Non Human Systems

Flufenerim as a Chemical Probe for Biological Processes

Chemical probes are valuable tools in biological research, defined as bioactive compounds with well-characterized mechanisms of action that selectively modulate a biological target febs.org. They are instrumental in understanding protein function and complex biological processes febs.orgmskcc.org. While the concept of chemical probes is well-established mdpi.comepfl.ch, specific detailed research utilizing this compound explicitly as a chemical probe for elucidating biological processes appears limited in the readily available literature.

Use in Target Validation Experiments

Target validation is a critical step in research, particularly in drug discovery and understanding biological pathways, confirming that modulating a specific biological target produces a desired outcome liveonbiolabs.comwjbphs.com. Techniques often involve genetic methods, pharmacological validation, and the use of model systems liveonbiolabs.comwjbphs.com. Despite the general importance of chemical probes in target validation febs.org, specific studies detailing the use of this compound for validating particular biological targets were not identified in the consulted sources.

Application in Pathway Elucidation

Pathway elucidation involves mapping the sequence of molecular events in biological processes nih.gov. Chemical probes can be employed to perturb specific components within a pathway to understand their roles and interactions febs.org. However, specific research demonstrating the application of this compound for the elucidation of biological pathways was not found in the examined literature.

Development of this compound-Based Research Tools

While not extensively documented as a base for developing novel, modified research tools, this compound has been included in open-access compound collections, such as the Global Health Priority Box researchgate.netdntb.gov.ua. These collections serve as resources for researchers worldwide, providing starting points for various investigations, including the development of treatments and insecticides researchgate.net. The inclusion of this compound in such libraries suggests its availability and potential for use in screening efforts aimed at identifying compounds with specific biological activities, thereby acting as a component within broader research toolkits pirdc.orgnhr4ces.de.

Applications in Agricultural Sciences

This compound is recognized as a pyrimidinamine insecticide nih.govherts.ac.uk. Its application in agricultural sciences is primarily focused on the control of certain insect pests.

Modulation of Plant Growth and Development

Based on the available information, there is no documented evidence suggesting that this compound is used for or has demonstrated effects on the modulation of plant growth and development. Research on plant growth modulation typically involves plant hormones or other specific compounds known to influence plant physiological processes nih.govuu.nlbiosaline.orgfrontiersin.orggoogle.com.

Interactions with Crop Pests (Mechanistic Studies, not general efficacy)

This compound exhibits insecticidal activity against a range of crop pests, including the sweet potato whitefly (Bemisia tabaci), the green peach aphid (Myzus persicae), and the African cotton leafworm (Spodoptera littoralis) researchgate.netnih.govacs.org. However, it has shown no activity against certain thrips species like the western flower thrips (Frankliniella occidentalis) and the tobacco thrips (Thrips tabaci) researchgate.netnih.gov.

Despite its observed efficacy, the precise mode of action of this compound in insects is reported as unknown or unclear in multiple studies researchgate.netnih.govacs.orgresearchgate.netumn.edu. One source mentions that it is reported to act by inhibiting mitochondrial electron transport complex I, but this is noted alongside the general lack of clarity regarding its mechanism ethernet.edu.et. This lack of a clearly defined mechanism limits the availability of detailed mechanistic studies on its interactions with crop pests.

Studies have reported on the speed and potency of this compound's action. For instance, mortality in susceptible pests has been observed within 48 hours of exposure researchgate.netnih.govacs.org. The compound has also been noted for its relatively short residual activity researchgate.netnih.govacs.org.

While detailed mechanistic studies explaining how this compound interacts at a molecular level with its targets in susceptible pests are not widely available in the consulted literature due to its unknown mode of action, research has quantified its effects. For example, studies have determined half-maximal inhibitory concentration (IC50) values against certain organisms, such as Haemonchus contortus larvae, although this appears to be in the context of screening rather than agricultural application researchgate.net. Efficacy studies against agricultural pests have provided data on mortality rates at specific concentrations. researchgate.netnih.govacs.org

Below is a table summarizing some reported efficacy data against susceptible pests:

| Pest Species | Concentration (mg ai/L) | Observed Mortality (%) | Time after Treatment | Source |

| Myzus persicae | 1 | ~90 | 48-72 hours | acs.org |

| Myzus persicae | LC50 = 0.39 | 50 | 48-72 hours | acs.org |

| Bemisia tabaci | < 10 | Up to 100 | Within 48 hours | researchgate.netnih.gov |

| Spodoptera littoralis | < 10 | Up to 100 | Within 48 hours | researchgate.netnih.gov |

| Spodoptera littoralis | 16 | > 80 | 2 days (outdoor) | acs.org |

Note: This table presents observed effects (mortality) from efficacy studies, reflecting the outcome of the interaction with pests, rather than the detailed molecular mechanisms of action, which are reported as largely unknown.

Impact on Soil Microflora (Non-Toxicological)

The impact of chemical compounds, including pesticides, on soil microbial communities is a significant area of research due to the crucial roles these microorganisms play in nutrient cycling and soil health. muni.cz Studies on the effects of various substances on soil microflora often assess changes in microbial diversity, abundance, and functional activities like carbon and nitrogen mineralization. muni.cznih.gov While the provided search results discuss the general impact of environmental pollutants and humic-based products on soil microflora, and the ability of some bacteria to degrade specific chemicals like PFAS, there is no specific information available within the search results detailing non-toxicological impacts of this compound on soil microflora. muni.cznih.govbuffalo.edufrontiersin.org Research in this area would typically involve analyzing shifts in bacterial and fungal community structure and function following exposure to the compound under controlled or field conditions, focusing on effects not directly related to toxicity but rather on broader ecological interactions. nih.govfrontiersin.org

Applications in Veterinary Science Research (Mechanistic Focus)

Veterinary science research utilizes animal models to understand infectious diseases, evaluate potential therapeutics, and study host-pathogen interactions. nih.govmdpi.comusask.ca The mechanistic focus in such research aims to elucidate the underlying biological processes of disease and the effects of interventions at a molecular or cellular level. usask.cafrontiersin.org

Studies on Host-Pathogen Interactions

Understanding the complex interactions between a host organism and a pathogen is fundamental to combating infectious diseases. frontiersin.orgnih.govtxbiomed.org Animal models serve as crucial tools to study these interactions, allowing researchers to investigate how pathogens enter hosts, spread, cause illness, and how the host immune system responds. mdpi.comfrontiersin.orgtxbiomed.orgmdpi.com While various animal models, including genetically tractable organisms like worms and flies, are used to study host-pathogen interactions, there is no information in the provided search results specifically detailing studies involving this compound in this context. nih.govnih.govmdpi.com Research in this area could potentially explore if this compound influences host immune responses or interferes with critical steps in the pathogen's life cycle within the host.

Materials Science and Nanotechnology Applications

Nanotechnology and materials science explore the development and application of materials with novel properties at the nanoscale. biojournals.usnano.govresearchgate.netfcc-na.com This field has applications in diverse areas, including the creation of functional materials and advanced delivery systems. biojournals.usnano.govresearchgate.netfcc-na.com

Incorporation into Functional Materials (e.g., sensors, coatings)

Functional materials are designed to possess specific properties that allow them to perform a particular task, such as sensing or providing protective coatings. mdpi.comkit.eduresearchgate.netmaterial-sys.com Nanotechnology enables the tailoring of material structures at extremely small scales to achieve desired traits, making materials stronger, lighter, more durable, or electrically conductive. nano.govfcc-na.com Examples of functional materials include coatings for sensors, anti-reflection films, and protective layers. kit.edumaterial-sys.comnih.gov While the search results discuss the application of various materials, including polymers and nanomaterials, in functional coatings and sensors, there is no specific information regarding the incorporation of this compound into such materials. mdpi.comkit.eduresearchgate.netmaterial-sys.comnih.gov Research in this area could potentially investigate if this compound's chemical structure or properties lend themselves to incorporation into matrices for specific functional material applications.

Environmental Science Applications (Excluding Human Toxicity/Remediation Focus)

This compound, a synthetic chemical compound, has garnered attention for its potential applications in various non-human systems, particularly within environmental science. Its unique chemical structure, characterized by a pyrimidine (B1678525) core and fluorine substitutions, influences its interactions and behavior in different environmental compartments. nih.govherts.ac.uk While research often focuses on its primary use as an insecticide, investigations into its environmental fate and analytical detection methods are relevant to understanding its broader environmental implications beyond direct toxicity or remediation efforts. researchgate.netfrontiersin.org

Use as a Reference Standard in Environmental Analytical Chemistry

In environmental analytical chemistry, the accurate identification and quantification of chemical substances rely heavily on the use of reference standards. Reference standards are well-characterized materials with known purity and concentration, used to calibrate analytical instruments and validate analytical methods. europa.eueurachem.org

This compound, as a distinct chemical entity with a defined molecular structure and properties, serves as a valuable reference standard in laboratories performing environmental analysis. nih.govherts.ac.uk Its use as a standard ensures the reliability and comparability of analytical results obtained across different laboratories and studies. europa.euinorganicventures.com

The process involves obtaining a high-purity sample of this compound to be used as the primary standard. This standard is then used to prepare calibration solutions of varying concentrations. These solutions are analyzed using techniques such as gas chromatography or liquid chromatography coupled with mass spectrometry, which are common in environmental analysis for detecting and quantifying organic contaminants. bam.de

Using this compound as a reference standard allows analytical chemists to:

Calibrate Instruments: Establish the relationship between the instrument's response and the concentration of this compound.

Validate Methods: Assess the accuracy, precision, sensitivity, and specificity of the analytical method for this compound in relevant environmental matrices.

Ensure Quality Control: Include known concentrations of this compound in sample batches to monitor the performance of the analytical system over time.

The availability of high-quality reference standards for compounds like this compound is essential for regulatory compliance and for conducting meaningful environmental research. europa.eulgcstandards.com While specific data tables detailing the use of this compound as a reference standard were not extensively found in the search results, the principle of using pure chemical compounds as standards in environmental analytical chemistry is a fundamental practice. europa.eueurachem.orgeurl-pesticides.eu

For instance, the process would typically involve preparing a stock solution of this compound at a precisely known concentration. This stock solution is then diluted to create a series of working standards covering the expected range of this compound concentrations in environmental samples.

Here is an illustrative example of how calibration data using a this compound reference standard might be presented:

| Standard Concentration (µg/L) | Analytical Signal (Arbitrary Units) |

| 0.1 | 55 |

| 0.5 | 280 |

| 1.0 | 555 |

| 2.5 | 1380 |

| 5.0 | 2750 |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the relationship between known standard concentrations and the corresponding analytical signal.

Such data would be used to generate a calibration curve, allowing analysts to determine the concentration of this compound in unknown environmental samples based on their measured analytical signal. The purity and accurate characterization of the this compound reference standard are paramount to the accuracy of these measurements. europa.euinorganicventures.com

Environmental Fate and Ecotoxicological Mechanisms of Flufenerim

Environmental Transport and Distribution

Volatilization from Water and Soil Surfaces

Detailed scientific studies quantifying the rate of volatilization of Flufenerim from water and soil surfaces are not currently available in the public domain. To assess volatilization potential, key physicochemical properties such as the Henry's Law Constant and vapor pressure are required. While some basic chemical properties for this compound are listed in databases like PubChem, specific, experimentally derived values necessary for environmental modeling of its volatilization are not provided. nih.gov Without this data, it is not possible to determine the extent to which this compound may partition from soil and water into the atmosphere under various environmental conditions.

Bioaccumulation and Biotransformation in Non-Target Organisms (Mechanistic Focus)

The potential for a substance to accumulate in living organisms and undergo metabolic changes is a critical component of its environmental risk assessment. For this compound, specific research in these areas concerning non-target species is not publicly documented.

Uptake and Accumulation in Aquatic Organisms (e.g., fish, algae)